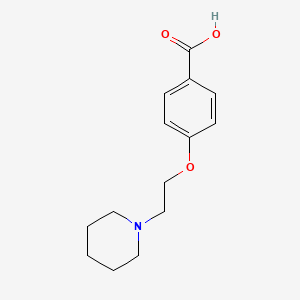

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid

Description

Contextualization within Benzoic Acid and Piperidine (B6355638) Chemical Classes

4-(2-Piperidin-1-yl-ethoxy)-benzoic acid is a derivative of two prominent chemical classes: benzoic acids and piperidines. Benzoic acid and its derivatives are a ubiquitous class of aromatic carboxylic acids that are not only important in industrial chemistry but also feature in a wide array of pharmaceutical compounds. The carboxylic acid group can participate in various chemical reactions and interactions, making it a versatile component in drug design.

The combination of these two structural motifs in this compound results in a molecule with a distinct physicochemical profile, making it a valuable intermediate in the synthesis of more complex and biologically active compounds.

Significance as a Privileged Scaffold for Medicinal Chemistry Exploration

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. Both the benzoic acid and piperidine structures are considered privileged scaffolds due to their frequent appearance in a diverse range of bioactive compounds.

The benzoic acid scaffold is present in numerous drugs, including anti-inflammatory agents, diuretics, and antifungals. Its ability to be readily functionalized allows for the fine-tuning of a molecule's properties to achieve desired biological effects.

Similarly, the piperidine ring is a cornerstone of many successful drugs, particularly those targeting the central nervous system. Its conformational flexibility and the basicity of the nitrogen atom allow it to interact with a variety of receptors and enzymes. The incorporation of chiral piperidine scaffolds can further enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.com

By integrating both of these privileged structures, this compound serves as a high-potential starting point for the discovery of new drugs. Its modular nature allows for systematic modifications to the benzoic acid ring, the piperidine ring, and the ethoxy linker, enabling the exploration of a broad chemical space to identify novel compounds with therapeutic potential.

Overview of Research Trajectories for this compound and its Analogs

The primary and most well-documented research trajectory for this compound is its crucial role as a key intermediate in the synthesis of Raloxifene. Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population. The synthesis of Raloxifene involves the coupling of this compound with a benzothiophene (B83047) derivative.

Beyond its application in the synthesis of Raloxifene, research has explored the potential of derivatives of this compound in other therapeutic areas. While specific data on the parent compound is limited, studies on its analogs suggest several promising research directions:

Antimicrobial Activity: Derivatives of this compound have been investigated for their antimicrobial properties. For instance, related compounds have shown the ability to inhibit the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the micromolar range.

Anti-inflammatory Properties: The structural motifs within this compound suggest potential for anti-inflammatory activity. Research on related benzoic acid and piperidine derivatives has demonstrated their ability to modulate inflammatory pathways.

Anticancer Research: Given that Raloxifene, synthesized from this compound, is used in breast cancer risk reduction, there is an inherent interest in the anticancer potential of its precursors and analogs. Studies on other piperidine-containing benzoic acid derivatives have explored their cytotoxic effects against various cancer cell lines, with some compounds showing promising IC50 values.

The following table provides a summary of the key characteristics of this compound and its hydrochloride salt:

| Property | This compound | This compound Hydrochloride |

| CAS Number | 89407-98-7 | 84449-80-9 |

| Molecular Formula | C₁₄H₁₉NO₃ | C₁₄H₁₉NO₃·HCl |

| Molecular Weight | 249.31 g/mol | 285.77 g/mol |

| Primary Use | Chemical Intermediate | Pharmaceutical Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-piperidin-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARCCBKWQPACEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420889 | |

| Record name | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89407-98-7 | |

| Record name | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-PIPERIDINOETHOXY) BENZOIC ACID HCL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 4 2 Piperidin 1 Yl Ethoxy Benzoic Acid

Established Synthetic Pathways for 4-(2-Piperidin-1-yl-ethoxy)-benzoic Acid

The construction of this compound is predominantly achieved through a two-step process involving an initial alkylation reaction to form an ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Alkylation Reactions Utilizing Ethyl 4-Hydroxybenzoate (B8730719) and Piperidine (B6355638) Derivatives

A primary and well-documented method for the synthesis of the ester precursor, ethyl 4-(2-piperidin-1-yl-ethoxy)benzoate, involves the Williamson ether synthesis. This reaction is carried out by alkylating ethyl 4-hydroxybenzoate with a suitable piperidine derivative, most commonly 1-(2-chloroethyl)piperidine (B1294334).

The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction. A base, typically potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, forming a more nucleophilic phenoxide ion. The subsequent addition of 1-(2-chloroethyl)piperidine hydrochloride initiates the Sₙ2 reaction, where the phenoxide displaces the chloride, forming the desired ether linkage. The reaction mixture is generally heated to around 60°C for approximately 1.5 hours to ensure complete conversion.

Table 1: Reaction Parameters for the Alkylation of Ethyl 4-Hydroxybenzoate

| Parameter | Condition |

| Starting Material | Ethyl 4-hydroxybenzoate |

| Alkylating Agent | 1-(2-chloroethyl)piperidine hydrochloride |

| Solvent | N,N-dimethylformamide (DMF) |

| Base | Potassium Carbonate (K₂CO₃) |

| Temperature | ~60°C |

| Reaction Time | 1.5 hours |

Following the reaction, a standard workup procedure is employed, which includes filtration to remove inorganic salts, extraction of the product into an organic solvent like ethyl acetate (B1210297), and washing with water and brine to remove any remaining impurities. The crude product is then purified, often by silica (B1680970) gel chromatography.

Hydrolysis Strategies for Ester Precursors of this compound

The final step in the synthesis of this compound is the hydrolysis of the ethyl ester precursor. This saponification reaction is typically achieved under basic conditions. The purified ethyl 4-(2-piperidin-1-yl-ethoxy)benzoate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

The solution is heated under reflux for about an hour to drive the hydrolysis to completion. During this process, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol.

After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH that ensures the protonation of the carboxylate, causing the free carboxylic acid to precipitate out of the solution. The solid product is then collected by filtration. This hydrolysis step is reported to achieve a high yield, typically around 83% for the hydrochloride salt of the final product. chemrxiv.org

Table 2: Conditions for the Hydrolysis of Ethyl 4-(2-Piperidin-1-yl-ethoxy)benzoate

| Parameter | Condition |

| Reagent | Aqueous Sodium Hydroxide (2N) in Ethanol |

| Condition | Reflux |

| Reaction Time | 1 hour |

| Workup | Evaporation of ethanol, acidification with HCl |

| Reported Yield | 83% (as hydrochloride salt) chemrxiv.org |

Improved Processes for High-Yield Preparation of this compound Derivatives

In the context of synthesizing more complex molecules, such as the selective estrogen receptor modulator Raloxifene, improved processes for the derivatization of this compound have been developed. One such process involves the conversion of the benzoic acid to its corresponding acyl chloride. researchgate.net

This is achieved by reacting 4-[2-(Piperidinyl)Ethoxy]benzoic acid hydrochloride with thionyl chloride (SOCl₂) in a solvent like dichloromethane (B109758). researchgate.net The mixture is heated to approximately 40°C for a few hours. researchgate.net The resulting 4-[2-(piperidinyl) ethoxy]benzoyl chloride hydrochloride is a more reactive intermediate that can be used in subsequent reactions, such as Friedel-Crafts acylations, to form new carbon-carbon bonds with high efficiency. researchgate.net This approach is part of a broader strategy to develop more cost-effective and environmentally friendly syntheses of pharmaceutically important molecules. researchgate.net

Chemical Reactivity Profiles and Derivatization Approaches

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the piperidine ring, the ethoxy bridge, and the benzoic acid moiety. These sites allow for a variety of chemical transformations, including oxidation and reduction reactions.

Oxidation Reactions of the Parent Compound

The this compound molecule possesses several sites susceptible to oxidation. The tertiary amine of the piperidine ring and the benzylic-like ether methylene group are potential targets for oxidation.

Oxidation of N-alkyl piperidines can lead to various products depending on the reagents and reaction conditions. Strong oxidizing agents can lead to the formation of N-oxides or cleavage of the ring. More controlled oxidation can afford iminium ions, which are valuable synthetic intermediates. For instance, catalytic methods using manganese or other transition metals can achieve selective α-C-H bond oxidation of N-protected piperidines to generate iminium ions in situ. chemrxiv.org These can then be trapped by nucleophiles to introduce new functional groups at the carbon adjacent to the nitrogen. Another possibility is the oxidation to lactams, where a carbonyl group is introduced at the α-position to the nitrogen.

The ethoxy bridge also contains a methylene group adjacent to the oxygen atom of the ether, which could potentially be oxidized, although this is generally a less reactive site compared to the positions alpha to the piperidine nitrogen. Strong oxidizing agents like potassium permanganate (KMnO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. masterorganicchemistry.com While the ethoxy group is not a simple alkyl chain, under harsh conditions, cleavage and oxidation could occur.

Reduction Reactions Affecting Functional Groups

The primary functional group susceptible to reduction in this compound is the carboxylic acid. The aromatic ring can also be reduced under more forcing conditions.

The reduction of the carboxylic acid group to a primary alcohol is a common transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. testbook.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), followed by an aqueous workup to protonate the resulting alkoxide and liberate the alcohol, [4-(2-piperidin-1-yl-ethoxy)phenyl]methanol.

Alternatively, borane (BH₃) complexes, such as BH₃·THF, are also powerful and often more selective reagents for the reduction of carboxylic acids. researchgate.netresearchgate.net These reagents can reduce carboxylic acids in the presence of other functional groups like esters, which might be an advantage in certain synthetic strategies. researchgate.net

Catalytic hydrogenation can also be employed to reduce the functional groups of this molecule. Under typical conditions for carboxylic acid reduction (which are generally harsh), the aromatic ring may also be hydrogenated. Using specific catalysts, such as ruthenium on carbon (Ru/C), it is possible to achieve the hydrogenation of the benzoic acid aromatic ring to a cyclohexanecarboxylic acid. cabidigitallibrary.org The carboxylic acid group itself can also be reduced to a methyl group under certain palladium-catalyzed conditions. nih.gov The specific outcome of the reduction would be highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.

Nucleophilic Substitution Opportunities at the Ethoxy Linker

The synthesis of this compound itself is commonly achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This process involves the reaction between a salt of 4-hydroxybenzoic acid (acting as the nucleophile) and a 1-(2-haloethyl)piperidine derivative.

While the primary synthetic route relies on forming the ether bond, the ethoxy linker in the final compound presents further opportunities for nucleophilic substitution, albeit under more demanding conditions. Ether linkages are generally stable, but they can be cleaved by strong acids or bases at elevated temperatures. Under specific and appropriate reaction conditions, the ethoxy group could potentially be substituted by other nucleophiles . Such derivatization would allow for the introduction of different functional groups, modifying the compound's physicochemical properties for various research applications.

Synthesis of Key Acylating Agents and Intermediates

Preparation of 4-(2-Piperidinoethoxy)benzoyl Chloride

A critical intermediate derived from 4-(2-Piperidinoethoxy)-benzoic acid is its corresponding acyl chloride, 4-(2-Piperidinoethoxy)benzoyl chloride. This highly reactive compound serves as a potent acylating agent, enabling the introduction of the 4-(2-Piperidinoethoxy)benzoyl moiety onto other molecules. The hydrochloride salt of the acyl chloride is frequently prepared for enhanced stability and handling.

The synthesis is typically achieved by treating 4-(2-Piperidinoethoxy)-benzoic acid hydrochloride with a chlorinating agent, most commonly thionyl chloride (SOCl₂). google.com. The reaction is often catalyzed by a small amount of pyridine or dimethylformamide (DMF) and conducted in an inert solvent such as methylene chloride or 1,2-dichloroethane. google.comprepchem.com. The mixture is heated under reflux to drive the reaction to completion prepchem.com. In many applications, such as the synthesis of Raloxifene, the resulting 4-(2-Piperidinoethoxy)benzoyl chloride hydrochloride is prepared in situ and used immediately in the subsequent reaction step without isolation, which helps to minimize degradation and reduce processing steps google.com.

Table 1: Reaction Conditions for the Synthesis of 4-(2-Piperidinoethoxy)benzoyl Chloride Hydrochloride

| Starting Material | Chlorinating Agent | Solvent | Catalyst | Reaction Condition |

|---|---|---|---|---|

| 4-(2-Piperidinoethoxy)-benzoic acid hydrochloride | Thionyl chloride | Methylene chloride | Pyridine | Reflux |

Strategic Solvent and Reagent Selection in Synthesis

Utilization of Acylating Agents in Derivatization

Acylation is a widely used derivatization technique to protect hydroxyl or amino groups and to form new carbon-carbon bonds epa.gov. The acyl chloride, 4-(2-Piperidinoethoxy)benzoyl chloride, is a key reagent for such derivatizations, particularly in pharmaceutical synthesis. A prominent example is its use in the synthesis of Raloxifene google.comlookchem.com.

In this process, 4-(2-Piperidinoethoxy)benzoyl chloride hydrochloride is used to acylate the 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene intermediate google.comprepchem.com. This reaction is a Friedel-Crafts acylation, which is facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃) prepchem.com. The acylating agent introduces the benzoyl group onto the benzothiophene (B83047) core, forming a crucial carbon-carbon bond and constructing the backbone of the final active pharmaceutical ingredient google.comprepchem.com. The vigorous reaction conditions, including the use of a strong Lewis acid, underscore the reactivity of the acyl chloride and its importance in building complex molecular architectures prepchem.com.

Impurity Profiling and Control in Synthetic Processes

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product lgcstandards.com. In the synthesis of this compound and its derivatives, impurities can arise from starting materials, intermediates, by-products, or degradation products lgcstandards.com.

Potential organic impurities in the synthesis of the title compound may include:

Unreacted Starting Materials: Residual 4-hydroxybenzoic acid derivatives or 1-(2-chloroethyl)piperidine.

By-products: Products resulting from side reactions, such as O-alkylation at the carboxylic acid group instead of the phenolic hydroxyl group.

Degradation Products: Impurities formed due to the breakdown of the product under harsh reaction or storage conditions, such as hydrolysis of the ester if the synthesis starts from a benzoate ester google.com.

Control and monitoring of these impurities are essential. Chromatographic techniques, such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are used to separate and detect impurities prepchem.comlgcstandards.com. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are employed for the structural identification of these impurities lgcstandards.comgoogle.com. By synthesizing and characterizing potential impurities, their formation can be better understood and the synthetic process can be optimized to minimize their presence in the final product lgcstandards.comnih.gov.

Table 3: Potential Impurities and Control Strategies

| Potential Impurity | Possible Source | Method of Detection/Control |

|---|---|---|

| 4-Hydroxybenzoic acid or its esters | Incomplete reaction of starting materials | HPLC, TLC prepchem.com |

| 1-(2-chloroethyl)piperidine | Incomplete reaction of starting materials | GC-MS, HPLC |

| Products of side reactions | Non-specific reactivity | HPLC-MS, NMR google.com |

| Residual Solvents | Incomplete removal after reaction work-up | Gas Chromatography (GC) |

Identification and Characterization of Synthetic Byproducts Related to Raloxifene Production

The synthesis of this compound is a critical step in the production of Raloxifene, a selective estrogen receptor modulator. As with many multi-step chemical syntheses, the formation of impurities and byproducts can occur. The control and characterization of these byproducts are essential for ensuring the purity and safety of the final active pharmaceutical ingredient.

The formation of Methyl[4-[2-(piperidin-1-yl)ethoxy]]benzoate has been described as a side reaction that occurs during the conversion of 4-[2-(piperidin-1-yl)ethoxy]benzoic acid (PEBA) to its corresponding acid chloride nih.gov. This conversion is a necessary step to facilitate the subsequent Friedel-Crafts acylation reaction in the Raloxifene synthesis pathway. If methanol (B129727) is present during this step, it can react with the newly formed acid chloride, leading to the ester byproduct, PEBE nih.gov.

Mechanistic Insight into Byproduct Formation

The synthesis of this compound itself is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it is the reaction between a salt of 4-hydroxybenzoic acid (acting as the nucleophile) and an N-substituted 2-haloethylamine, such as 1-(2-chloroethyl)piperidine.

While the primary reaction leads to the desired ether linkage, competing side reactions inherent to the Williamson ether synthesis can potentially generate other byproducts. One common side reaction is an elimination reaction (E2), which is favored under certain conditions such as steric hindrance or the use of a strong base. In the context of this synthesis, the base used to deprotonate the 4-hydroxybenzoic acid could potentially induce the elimination of HCl from 1-(2-chloroethyl)piperidine to form 1-vinylpiperidine.

Another potential, though less common, side reaction for phenoxides is C-alkylation, where the alkylating agent reacts with the carbon of the aromatic ring instead of the phenoxide oxygen. This would lead to the formation of a constitutional isomer of the desired product.

A detailed study on the impurities found during the synthesis of Raloxifene hydrochloride identified several compounds, including PEBE researchgate.netnih.govmdpi.com. The characterization of these impurities is crucial for quality control in the pharmaceutical industry.

Below is a data table detailing the identified byproduct, PEBE.

| Impurity Name | Structure | Chemical Name | Formation Pathway |

| PEBE | Methyl[4-[2-(piperidin-1-yl)ethoxy]]benzoate | Reaction of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride with methanol during the conversion of PEBA to PEBA chloride. nih.gov |

Advanced Characterization Techniques for 4 2 Piperidin 1 Yl Ethoxy Benzoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a complete structural picture of this compound. klivon.com

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. Key chemical shifts (δ) observed for this compound would include signals corresponding to the aromatic protons on the benzoic acid ring, the protons of the ethoxy linker, and the distinct protons of the piperidine (B6355638) ring.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the different carbon environments within the molecule. This includes distinct signals for the carboxylic acid carbon, the aromatic carbons, the carbons in the ethoxy chain, and the carbons of the piperidine ring. klivon.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to COOH) | ~7.9-8.1 | ~131-132 |

| Aromatic CH (ortho to OCH₂) | ~6.9-7.1 | ~114-115 |

| OCH₂CH₂N | ~4.1-4.3 | ~66-67 |

| OCH₂CH₂N | ~2.8-3.0 | ~57-58 |

| Piperidine CH₂ (adjacent to N) | ~2.5-2.7 | ~54-55 |

| Piperidine CH₂ | ~1.5-1.7 | ~25-26 |

| Piperidine CH₂ | ~1.4-1.6 | ~23-24 |

| Aromatic C-COOH | - | ~123-124 |

| Aromatic C-O | - | ~162-163 |

| COOH | ~12-13 (broad) | ~167-168 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation analysis. klivon.com The molecular formula of this compound is C₁₄H₁₉NO₃, with a monoisotopic mass of approximately 249.136 g/mol . chemspider.com

In a typical mass spectrum, a molecular ion peak [M]+ would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides a molecular fingerprint. For carboxylic acids, common fragmentation includes the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org Aromatic acids can also exhibit characteristic fragmentation patterns. docbrown.infosci-hub.se

| m/z | Possible Fragment Ion | Description |

|---|---|---|

| 249 | [C₁₄H₁₉NO₃]⁺ | Molecular Ion (M⁺) |

| 232 | [M - OH]⁺ | Loss of hydroxyl radical |

| 204 | [M - COOH]⁺ | Loss of carboxyl group |

| 121 | [HOC₆H₄CO]⁺ | Fragment from cleavage of the ether linkage |

| 112 | [C₇H₁₄N]⁺ | Piperidinylethyl fragment |

| 84 | [C₅H₁₀N]⁺ | Piperidine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. klivon.com The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities.

The carboxylic acid group is identifiable by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. quora.comresearchgate.net The C-O stretching of the ether group and the carboxylic acid will also be present. docbrown.info Aromatic C-H and C=C stretching vibrations will also be visible. slideshare.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Aromatic/Aliphatic | C-H stretch | 2850-3100 |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Aromatic | C=C stretch | 1450-1600 |

| Ether/Carboxylic Acid | C-O stretch | 1200-1300 |

| Amine | C-N stretch | 1000-1250 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Detection

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and detecting any impurities. klivon.com By using a suitable stationary phase and mobile phase, the compound of interest can be separated from starting materials, by-products, and degradation products. The retention time of the main peak is characteristic of the compound, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of a chemical synthesis. sigmaaldrich.com By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product can be visualized over time. libretexts.orgiastate.edu This allows for the determination of the optimal reaction time and conditions. For benzoic acid derivatives, various stationary and mobile phase systems can be employed to achieve effective separation. researchgate.net

Silica (B1680970) Gel Chromatography for Product Purification

Silica gel chromatography is a fundamental adsorptive column chromatography technique extensively used for the purification of synthetic compounds, including this compound and its derivatives. This method separates components of a mixture based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). The polar silica gel retains polar compounds more strongly, while less polar compounds travel through the column more quickly with a non-polar eluent.

In the purification of derivatives of this compound, silica gel chromatography is a critical step to isolate the desired product from unreacted starting materials, by-products, and other impurities. The choice of eluent system is crucial for achieving effective separation. Typically, a combination of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is used. The polarity of the mobile phase is fine-tuned by adjusting the ratio of these solvents to achieve optimal separation.

For instance, in the synthesis of the hydrochloride salt of this compound, flash chromatography with a silica gel stationary phase is employed for purification. A common mobile phase for such compounds is a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), often in a 9:1 ratio, which effectively separates the target compound. In the synthesis of other complex organic molecules with similar structural motifs, crude products are often purified by column chromatography on silica gel using solvent systems like petroleum ether and ethyl acetate in varying ratios, such as 100:1 or 8:1, depending on the polarity of the target molecule. rsc.org The progress of the separation is monitored by techniques like Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

Table 1: Examples of Silica Gel Chromatography Conditions for Purification

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Ratio | Reference |

| 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | Silica Gel | Dichloromethane/Methanol | 9:1 | |

| Synthetic Intermediates | Silica Gel | Petroleum Ether/Ethyl Acetate | 100:1 | rsc.org |

| (±)-Ganocin B (Derivative) | Silica Gel | Petroleum Ether/Ethyl Acetate | 8:1 | rsc.org |

Solid-State Characterization

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is invaluable for the unambiguous determination of a molecule's absolute configuration, conformation, and the nature of intermolecular interactions in the solid state. For complex molecules like derivatives of this compound, this technique confirms the molecular structure proposed by other spectroscopic methods and reveals subtle stereochemical details.

In a related study of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, which shares the substituted benzoic acid moiety, the asymmetric unit was found to contain two independent molecules. researchgate.net The piperazine (B1678402) rings in this structure adopt a stable chair conformation. The crystal packing is characterized by the formation of dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.net These detailed structural insights, derived from single crystal X-ray diffraction, are fundamental to structure-activity relationship (SAR) studies in medicinal chemistry.

Table 2: Crystallographic Data for Derivatives of this compound

| Parameter | (E)-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene) nicotinohydrazide monohydrate researchgate.netresearchgate.net | 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid researchgate.net |

| Chemical Formula | C₂₀H₂₆N₄O₄ | C₁₄H₁₈N₂O₄ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/a (No. 14) | Pna2₁ |

| a (Å) | 12.107(3) | 18.508(5) |

| b (Å) | 7.8431(19) | 4.994(5) |

| c (Å) | 21.794(5) | 29.594(5) |

| α (°) ** | 90 | 90 |

| β (°) | 98.233(5) | 90 |

| γ (°) ** | 90 | 90 |

| Volume (ų) | 2048.1(8) | 2735(3) |

| Z (molecules/unit cell) | 4 | 8 |

Structure Activity Relationship Sar and Pharmacological Evaluation of 4 2 Piperidin 1 Yl Ethoxy Benzoic Acid Analogs

Investigation of Molecular Target Interactions and Mechanistic Pathways

Understanding the interactions of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid analogs with biological macromolecules and their subsequent effects on cellular pathways is fundamental to characterizing their pharmacological properties. This section examines the specific roles of the piperidine (B6355638) ring and the benzoic acid moiety in these interactions.

The piperidine ring, a prevalent scaffold in pharmaceuticals, plays a crucial role in the interaction of this compound analogs with various biological targets, including receptors and enzymes. The nature of this ring, particularly its basic nitrogen and conformational flexibility, allows for a range of interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions within the binding sites of proteins.

Research on a series of piperidine-derived non-urea inhibitors of soluble epoxide hydrolase (sEH) has demonstrated that hydrophobic cycloalkyl groups attached to the piperidine moiety are positively correlated with inhibitory potency. For instance, the substitution of a cycloalkyl ring with a more compact phenyl ring resulted in a significant drop in potency against human sEH, highlighting the importance of the size and hydrophobicity of the piperidine substituent for optimal interaction with the enzyme's active site. nih.gov

Furthermore, the piperidine-ethoxy group has been noted for its potential to enhance penetration of the blood-brain barrier, a critical attribute for compounds targeting the central nervous system (CNS). The lipophilicity and basicity of the piperidine moiety are key factors that can be modulated to influence pharmacokinetic properties and target engagement.

The benzoic acid moiety is another critical component of this class of compounds, contributing significantly to their biological activity through various interactions and by influencing cellular pathways. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as a key anchoring point to protein targets.

In studies of benzoic acid derivatives targeting the anti-apoptotic proteins Mcl-1 and Bfl-1, the 2,5-substituted benzoic acid scaffold was found to position itself at the junction of the p2/p3 hydrophobic pockets of the proteins. nih.gov A crucial hydrogen bond between the carboxyl group of the benzoic acid and an arginine residue (Arg263) in Mcl-1 was identified as the main anchoring interaction, mimicking the binding of natural pro-apoptotic proteins. nih.gov

Moreover, the benzoic acid scaffold is recognized for its potential in developing anticancer agents. nih.gov Its derivatives have been shown to modulate various molecular pathways implicated in cancer progression. nih.gov For example, some benzoic acid derivatives have been found to be putative binders of cathepsins B and L, enzymes involved in the autophagy-lysosome pathway, suggesting a role in modulating cellular proteostasis. mdpi.com

Ligand binding studies are essential for determining the affinity and selectivity of compounds for their biological targets. For this compound analogs, these studies have been instrumental in identifying their potential therapeutic applications. The hydrochloride salt of 4-(2-Piperidinoethoxy)benzoic acid is specifically utilized in receptor binding assays to understand its interactions with various receptors.

In the context of P2Y14 receptor antagonists, a series of analogs containing a piperidine moiety were evaluated for their binding affinity using a whole-cell fluorescence binding assay. researchgate.net These studies allowed for the quantification of inhibitory concentrations (IC50) and provided insights into the structure-activity relationships governing receptor engagement. Such assays are crucial for the optimization of lead compounds to enhance their potency and selectivity.

Systematic Structure-Activity Relationship (SAR) Studies

Systematic modifications of the core structure of this compound have provided valuable insights into the structural requirements for biological activity. This section details the impact of substitutions on the piperidine ring and modifications of the ethoxy linker.

The substitution pattern on the piperidine ring significantly influences the bioactivity of this compound analogs. SAR studies have revealed that both the nature and position of substituents can dramatically alter the pharmacological profile.

In a study of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter (CHT), various replacements for the piperidine ether moiety were investigated. nih.gov It was found that while a (2-piperidin-1-yl)ethoxy group was well-tolerated, replacing the piperidine with a morpholine (B109124) ring resulted in a notable decrease in activity. nih.gov This suggests that the specific structural and electronic properties of the piperidine ring are important for optimal interaction with the CHT.

Further SAR exploration in a series of soluble epoxide hydrolase (sEH) inhibitors showed that bulky, nonpolar cycloalkyl groups on the piperidine ring are well tolerated by the enzyme. nih.gov This indicates that a certain degree of steric bulk and hydrophobicity in this region is favorable for potent inhibition.

The following table summarizes the impact of piperidine ring modifications on the inhibitory activity of certain analogs against the choline transporter.

| Compound | Modification on Piperidine Moiety | IC50 (µM) |

|---|---|---|

| 10q | (2-piperidin-1-yl)ethoxy | 0.76 and 0.53 |

| 10r | 2-morpholinoethoxy | 6.12 and 1.77 |

| 10o | Cyclohexyl | Inactive |

| 10p | Cyclopentyl | Inactive |

Data sourced from a study on choline transporter inhibitors. nih.gov The two IC50 values for compounds 10q and 10r correspond to experiments conducted at different choline concentrations.

The ethoxy linker connecting the benzoic acid and piperidine moieties also plays a role in determining the pharmacological properties of these analogs. While direct and extensive SAR studies on the ethoxy linker of this compound are not widely available in the reviewed literature, insights can be drawn from related compound series.

In a different class of compounds, it was observed that lengthening the linker between two key pharmacophoric groups from two to three carbon atoms led to a dramatic reduction in affinity for the target receptor. This suggests that the length and flexibility of the linker are critical for maintaining the optimal spatial orientation of the interacting moieties within the binding pocket. The ethoxy linker in this compound provides a specific distance and degree of conformational freedom between the piperidine and benzoic acid rings, which is likely fine-tuned for interaction with its biological targets. Any modifications, such as altering the length or rigidity of this linker, would be expected to have a significant impact on the pharmacological profile.

Contributions of the Benzoic Acid Moieties to Activity and Selectivity

The benzoic acid moiety is a critical pharmacophore in this class of compounds, significantly influencing their biological activity and selectivity through various electronic and steric interactions. The position and nature of substituents on the aromatic ring, as well as modifications to the carboxylic acid group itself, can drastically alter the pharmacological profile.

The carboxylic acid group is a key feature, often involved in hydrogen bonding interactions with biological targets. iomcworld.com Its acidic nature can be crucial for anchoring the molecule within a receptor's binding site. Modifications such as esterification can lead to prodrugs with altered pharmacokinetic properties, like enhanced lipophilicity, which may facilitate passage through biological membranes. However, these esters typically require in vivo hydrolysis to the active carboxylic acid form.

The substitution pattern on the benzoic acid ring also plays a pivotal role in determining activity. Electron-donating groups, such as alkoxy moieties, can increase the electron density of the aromatic ring and the carbonyl oxygen, potentially enhancing binding affinity to target proteins. pharmacy180.com Conversely, electron-withdrawing groups can decrease this electron density, which may be favorable for other types of interactions or alter the compound's metabolic stability. pharmacy180.com

In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share a substituted benzoic acid core, it was found that the amide functionality and the substitution pattern on the benzamide (B126) ring were crucial for their activity as choline transporter inhibitors. nih.gov While not a direct analog, this study highlights the sensitivity of receptor binding to the electronic and structural features of the benzoic acid portion of the molecule. For instance, the replacement of the carboxylic acid with an amide can lead to significant changes in activity, as seen in various piperidine and piperazine (B1678402) amides of benzoic acid derivatives. nih.gov

Preclinical In Vitro Biological Activity Assessments

Evaluation of Antimicrobial Properties

Derivatives of the this compound scaffold have demonstrated notable antimicrobial properties. For instance, research on compounds structurally related to 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid has shown inhibitory activity against Gram-positive bacteria.

| Bacterial Strain | Compound Type | MIC (μM) |

|---|---|---|

| Gram-positive strains | 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid derivatives | 15.625 - 125 |

The broad range of Minimum Inhibitory Concentrations (MICs) suggests that specific structural modifications on the parent molecule can significantly modulate the antimicrobial potency. Other studies on various piperidine derivatives have also reported a range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com For example, certain novel piperidine derivatives showed strong inhibitory activity and favorable MIC results against several bacterial strains. researchgate.net The presence of the piperidine ring, a common motif in many biologically active compounds, is thought to contribute to these effects. researchgate.net Benzoic acid and its derivatives are also known to possess intrinsic antimicrobial activity, which can be enhanced or modified by various substitutions on the aromatic ring. mdpi.com

Assessment of Anti-inflammatory Potentials

Analogs of this compound have been investigated for their anti-inflammatory potential. The core structure, combining a benzoic acid moiety with a piperidine ring, is found in various compounds with anti-inflammatory effects. mdpi.com The carboxylic acid group of the benzoic acid moiety is believed to be a key player in mediating these effects, potentially by interacting with inflammatory pathways.

Studies on related structures have demonstrated anti-inflammatory activity comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. mdpi.com For example, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the NSAID candidate piron, exhibited significant anti-inflammatory effects in vivo. mdpi.com This suggests that the benzoic acid portion of the molecule is critical for this activity. Furthermore, other piperidine derivatives have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes, with selected compounds showing high effectiveness in anti-inflammatory models. mdpi.com

Cytotoxicity Studies in Various Cell Lines

Derivatives of benzoic acid are known to exhibit anticancer potential. researchgate.net Similarly, numerous piperidine-containing compounds have been synthesized and evaluated for their antiproliferative properties against various human cancer cell lines. nih.gov For instance, certain 3,5-bis(benzylidene)piperidin-4-ones have displayed selective toxicity for malignant cells over normal cells. The cytotoxic potencies of these compounds were often in the submicromolar range.

| Cell Line | Compound Type | Reported IC50 (µM) |

|---|---|---|

| HSC-2 (Oral Squamous Carcinoma) | 3,5-bis(benzylidene)piperidin-4-one analogs | Submicromolar ranges |

| HSC-4 (Oral Squamous Carcinoma) | ||

| HL-60 (Promyelocytic Leukemia) | ||

| MCF-7 (Breast Adenocarcinoma) | Various Pyrimidine Derivatives | 1.69 - 18.87 |

| HeLa (Cervical Carcinoma) | Comparable to Doxorubicin | |

| HCT116 (Colonic Carcinoma) | 58.1 | |

| HepG-2 (Hepatocellular Carcinoma) | Mild Inhibition |

Enzyme Inhibition Assays, e.g., Complement Factor B

A significant area of research for compounds related to this compound is their activity as enzyme inhibitors, particularly against complement factor B (CFB). CFB is a serine protease that is essential for the amplification loop of the alternative pathway of the complement system, making it a therapeutic target for various complement-mediated diseases. nih.gov

Several potent and selective inhibitors of CFB have been developed that share the piperidinyl-benzoic acid scaffold. As mentioned previously, LNP023 (4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid) is a notable example that has advanced to clinical evaluation. nih.gov Another highly potent CFB-targeting compound is (+)-4-((2S,4R)-1-((5-methoxy-7-methyl-1H-indol-4-yl) methyl)-4-methylpiperidin-2-yl) benzoic acid. nih.gov These compounds bind to the active site of Bb, the activated fragment of CFB, and inhibit the activity of the C3 convertase of the alternative pathway. nih.gov The discovery of these potent inhibitors was facilitated by high-throughput screening and structure-based drug design, leveraging X-ray cocrystal structures to optimize binding interactions. nih.gov

Computational Chemistry and Molecular Modeling for 4 2 Piperidin 1 Yl Ethoxy Benzoic Acid Derivatives

Computational Descriptors in Medicinal Chemistry Design

Application of Topological Polar Surface Area (TPSA) in Drug Design

Topological Polar Surface Area (TPSA) is a critical parameter in computational drug design, representing the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a strong predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to permeate cell membranes. For derivatives of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, TPSA is a key consideration in assessing their potential as orally bioavailable drugs.

The value of TPSA is correlated with a molecule's hydrophilicity and its capacity for hydrogen bonding. A lower TPSA value generally indicates better permeability across the lipophilic barriers of cell membranes, such as the intestinal wall and the blood-brain barrier. In the design of novel derivatives of this compound, computational tools are employed to calculate the TPSA for each newly designed analog. This allows for the early-stage filtering of compounds that are likely to have poor absorption characteristics.

For instance, in the development of Selective Estrogen Receptor Modulators (SERMs), where the 4-(2-Piperidin-1-yl-ethoxy)phenyl moiety is a common scaffold, maintaining an optimal TPSA is crucial. Structure-activity relationship (SAR) studies often incorporate TPSA as a guiding parameter to optimize compounds for desired pharmacokinetic profiles. While specific TPSA values for a wide range of this compound derivatives are not extensively published in a single repository, the TPSA for the parent compound and its hydrochloride salt can be calculated using various computational software. For example, the hydrochloride salt of this compound has a calculated TPSA of 49.8 Ų. This value serves as a baseline for the design of new derivatives with potentially improved drug-like properties.

The following table illustrates hypothetical TPSA values for a series of designed derivatives, showcasing how modifications to the core structure can influence this important parameter.

| Compound ID | Modification on Benzoic Acid Ring | Calculated TPSA (Ų) | Predicted Oral Absorption |

| 1 | None (Parent Compound) | 49.8 | Good |

| 2 | 3-Fluoro | 49.8 | Good |

| 3 | 3,5-Difluoro | 49.8 | Good |

| 4 | 3-Hydroxy | 69.9 | Moderate |

| 5 | 3-Amino | 75.8 | Moderate to Poor |

| 6 | 3-Nitro | 95.7 | Poor |

This table is for illustrative purposes and the TPSA values are estimations based on the parent compound's value and the contribution of different functional groups.

Utilization of Rotatable Bonds in Conformational Analysis

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility. In drug design, a molecule's ability to adopt a specific three-dimensional shape is often critical for its interaction with a biological target. For derivatives of this compound, the rotatable bonds within the ethoxy-piperidine side chain play a significant role in defining the spatial orientation of the piperidine (B6355638) ring relative to the benzoic acid core.

Conformational analysis of these derivatives is performed using molecular mechanics and molecular dynamics simulations. These computational methods explore the potential energy landscape of the molecule by systematically rotating the flexible bonds and calculating the energy of each resulting conformation. This analysis helps to identify the low-energy, and therefore most probable, conformations that the molecule will adopt in solution.

The piperidine-containing side chain is known to be a crucial element for the biological activity of many drugs, including SERMs. Its orientation can dictate how the molecule fits into the binding pocket of its target receptor. For example, in the case of SERMs that target the estrogen receptor, the positioning of the basic nitrogen in the piperidine ring is critical for key interactions that determine whether the compound acts as an agonist or an antagonist.

The number of rotatable bonds also influences a compound's pharmacokinetic properties. A high number of rotatable bonds (generally considered to be more than 10) can be detrimental to oral bioavailability, as it may lead to a greater loss of entropy upon binding to the target, and can also result in poor membrane permeability. Therefore, in the design of new this compound derivatives, medicinal chemists often aim to strike a balance between the conformational flexibility required for optimal target binding and the rigidity that favors good pharmacokinetic properties.

The table below provides a hypothetical analysis of the number of rotatable bonds for a series of derivatives and its potential impact on conformational flexibility and bioavailability.

| Compound ID | Side Chain Modification | Number of Rotatable Bonds | Predicted Conformational Flexibility | Potential Impact on Bioavailability |

| 1 | 2-Piperidin-1-yl-ethoxy | 5 | Moderate | Favorable |

| 2 | 3-Piperidin-1-yl-propoxy | 6 | Moderate-High | Potentially Reduced |

| 3 | 2-(4-Methylpiperidin-1-yl)-ethoxy | 5 | Moderate | Favorable |

| 4 | 2-(4,4-Dimethylpiperidin-1-yl)-ethoxy | 5 | Moderate | Favorable |

| 5 | 2-(Piperidin-1-yl)-N-methylethanamine | 6 | Moderate-High | Potentially Reduced |

| 6 | 2-(4-Hydroxypiperidin-1-yl)-ethoxy | 5 | Moderate | Favorable, but TPSA increased |

This table is for illustrative purposes. The number of rotatable bonds is a calculated parameter, and its impact on bioavailability is a general trend.

Applications and Translational Research for 4 2 Piperidin 1 Yl Ethoxy Benzoic Acid in Drug Discovery

Role as a Precursor in Specific Drug Syntheses

The primary and most well-documented application of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid is as a key intermediate in the synthesis of complex therapeutic molecules. Its chemical structure allows for straightforward modification and incorporation into larger scaffolds, making it a valuable component in multi-step synthetic pathways.

Intermediate in the Synthesis of Raloxifene Hydrochloride

This compound plays a crucial role as a precursor in the industrial synthesis of Raloxifene Hydrochloride, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. pharmacy180.comasianpubs.org The synthesis involves the conversion of this compound into its more reactive acid chloride derivative, 4-(2-piperidin-1-yl)ethoxy)benzoyl chloride. pharmacy180.com

This transformation is typically achieved by reacting the benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in a suitable solvent like dichloromethane (B109758). researchgate.netnih.gov The resulting acid chloride is then utilized in a Friedel-Crafts acylation reaction with a benzothiophene (B83047) core. pharmacy180.com This key carbon-carbon bond-forming step attaches the 4-(2-piperidin-1-yl)ethoxy)benzoyl group to the benzothiophene scaffold, creating a central intermediate in the Raloxifene synthesis. pharmacy180.comresearchgate.net Subsequent deprotection steps yield the final Raloxifene molecule. researchgate.net The hydrochloride salt is then prepared for pharmaceutical formulation. nih.gov

The following table summarizes the key reactants and products in this synthetic step:

| Reactant | Reagent | Product |

| This compound | Thionyl Chloride (SOCl₂) | 4-(2-piperidin-1-yl)ethoxy)benzoyl chloride |

| 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene & 4-(2-piperidin-1-yl)ethoxy)benzoyl chloride | Aluminum trichloride (B1173362) (AlCl₃) | 6-acetoxy-2-(4-acetoxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]-benzo[b]thiophene |

This synthetic strategy is highlighted in various patents and scientific literature, underscoring the importance of this compound as a commercially significant starting material for the production of Raloxifene Hydrochloride. nih.govnih.gov

Development of Factor B Inhibitors

The complement system's alternative pathway is implicated in the pathogenesis of several diseases, and Factor B is a key enzyme in this pathway. nih.gov The development of small molecule inhibitors of Factor B is an active area of pharmaceutical research.

Contribution to Meglitinide-Class Hypoglycemic Agents

Meglitinides are a class of oral antidiabetic drugs that stimulate insulin (B600854) secretion from the pancreas. Repaglinide is a prominent member of this class.

Broader Utility in Pharmaceutical Research and Development

The utility of this compound extends beyond a single application, showcasing its versatility as a key intermediate in the synthesis of a wide range of organic molecules with therapeutic potential. Its presence in the synthetic pathways of various drugs underscores its importance in medicinal chemistry.

This compound is a crucial precursor in the synthesis of several complex pharmaceutical compounds. Its hydrochloride salt is particularly noted for its use as a pharmaceutical intermediate in the development of antihypertensive and antipsychotic drugs.

One of the most prominent examples of its application is in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. In the synthesis of Raloxifene and its impurities, this compound serves as a key building block. The synthesis of a Raloxifene impurity, specifically the 3,7-diketone derivative, involves the use of this benzoic acid compound.

The versatility of this intermediate is further demonstrated by its role in the production of specialty chemicals, highlighting its broader industrial applications beyond the pharmaceutical sector.

| End Product/Drug Class | Role of this compound | Therapeutic Area |

|---|---|---|

| Raloxifene | Key Precursor | Osteoporosis |

| Antihypertensive Drugs | Intermediate (as hydrochloride salt) | Cardiovascular |

| Antipsychotic Drugs | Intermediate (as hydrochloride salt) | Central Nervous System |

The chemical structure of this compound makes it a valuable scaffold in medicinal chemistry. The piperidine (B6355638) ring is a common feature in many biologically active compounds and can contribute to interactions with various receptors and enzymes. The benzoic acid moiety provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

In organic synthesis, this compound is utilized as a building block for creating more complex molecular architectures. newdrugapprovals.org Its synthesis typically starts from 4-hydroxybenzoic acid and 2-chloroethylpiperidine. newdrugapprovals.org The resulting molecule can then undergo various chemical transformations to build up the desired final product. For instance, the carboxylic acid group can be converted to an acid chloride, which is a reactive intermediate for forming amide or ester bonds, a common step in the synthesis of many pharmaceutical agents. This reactivity is exemplified in the synthesis of Raloxifene, where the acid is converted to its chloride to react with another part of the molecule.

The piperidine scaffold, in a broader context, is significant in drug design for its ability to modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac hERG toxicity. This highlights the strategic importance of incorporating such structures, and by extension, intermediates like this compound, in the drug discovery process.

Future Research Directions and Innovations for 4 2 Piperidin 1 Yl Ethoxy Benzoic Acid

Rational Design and Synthesis of Novel Analogs with Enhanced Biological Profiles

Future research will likely focus on the rational design and synthesis of new analogs of 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid to improve its biological and pharmacological properties. The principles of medicinal chemistry, including structure-activity relationship (SAR) studies, can guide the strategic modification of its core structure. Synthetic strategies for creating substituted piperidines are well-established and can be adapted for this purpose. nih.gov

Key areas for modification could include:

The Piperidine (B6355638) Ring: Introducing substituents on the piperidine ring could influence binding affinity, selectivity, and metabolic stability.

The Ethoxy Linker: Altering the length or rigidity of the linker could optimize the spatial orientation of the pharmacophores and impact receptor interaction.

The Benzoic Acid Moiety: Bioisosteric replacement of the carboxylic acid group with other acidic functionalities (e.g., tetrazole) or its conversion to esters or amides could modulate pharmacokinetic properties. The design of novel carboxamides, for instance, has been shown to yield promising analgesic compounds. researchgate.net

The goal of these modifications would be to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This approach is exemplified in the successful development of other targeted therapeutic agents where novel derivatives led to significant improvements in activity. nih.govrsc.org

Table 1: Strategies for Analog Design

| Structural Moiety | Modification Strategy | Potential Outcome |

|---|---|---|

| Piperidine Ring | Introduction of alkyl, aryl, or functional groups | Enhanced receptor binding, altered lipophilicity, improved metabolic stability |

| Ethoxy Linker | Chain extension/contraction, introduction of rigidity | Optimized spatial orientation, improved target affinity |

| Benzoic Acid | Bioisosteric replacement, esterification, amidation | Modulated acidity (pKa), improved membrane permeability, prodrug development |

Investigation of New Pharmacological Targets for Piperidine-Benzoic Acid Conjugates

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets. Computer-aided (in silico) studies of new piperidine derivatives suggest they can potentially affect various enzymes, receptors, transport systems, and voltage-gated ion channels. clinmedkaz.org This opens up a broad spectrum of possible therapeutic applications, including in oncology, central nervous system disorders, and as local anesthetic or antiarrhythmic agents. clinmedkaz.org

Similarly, benzoic acid and its derivatives have been investigated for numerous pharmacological activities, including anticancer effects through mechanisms like the alkylation of DNA or interaction with retinoic acid receptors. preprints.org The conjugation of these two moieties in this compound suggests that future research could uncover novel pharmacological targets. Investigations could explore its potential as a modulator of targets previously unassociated with this chemical class, such as:

Enzymes: Kinases, proteases, or metabolic enzymes.

Receptors: G-protein coupled receptors (GPCRs) or nuclear receptors.

Ion Channels: Sodium, potassium, or calcium channels.

A comprehensive screening of the compound and its future analogs against diverse target panels could reveal unexpected activities and pave the way for new therapeutic indications.

Table 2: Potential Pharmacological Target Classes

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Cyclooxygenase (COX), Kinases, Histone Deacetylase | Inflammation, Cancer, Neurological Disorders |

| Receptors | Opioid, Serotonin, Retinoic Acid Receptors | Pain Management, CNS Disorders, Cancer |

| Ion Channels | Voltage-gated Na+, K+ channels | Anesthesia, Arrhythmia |

| Transport Systems | Neurotransmitter transporters | Neurological and Psychiatric Disorders |

Advanced Analytical Method Development for Quality Control and Research Applications

To support preclinical and potential clinical development, the establishment of robust and validated analytical methods is crucial. Future research must focus on developing advanced techniques for the quality control of this compound and for its quantification in biological matrices.

Drawing parallels from the development of methods for similar novel compounds, an ultra-high-performance liquid chromatography (UPLC) method would be a primary candidate. doaj.org Such a method, likely coupled with mass spectrometry (UPLC-MS/MS), would offer high sensitivity, specificity, and throughput for analyzing plasma samples in pharmacokinetic studies. Key validation parameters would include linearity, precision, accuracy, and recovery, ensuring the reliability of the data. doaj.org

Other essential analytical techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural confirmation and identification of impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm functional groups and for raw material identification.

High-Resolution Mass Spectrometry (HRMS): For precise mass determination and empirical formula confirmation.

These methods are fundamental for creating a comprehensive Certificate of Analysis, which is essential for any research-grade or pharmaceutical chemical. simsonpharma.com

Table 3: Key Parameters for UPLC Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 15% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 85-115% |

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from endogenous substances at the analyte's retention time. doaj.org |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

Exploration of Supramolecular Chemistry with Host-Guest Systems (e.g., Cyclodextrin Complexes)

Supramolecular chemistry, particularly the formation of host-guest complexes, offers a promising avenue to improve the physicochemical properties of this compound. rsc.orgmdpi.com Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are particularly well-suited for this purpose. nih.gov They can encapsulate hydrophobic molecules, or parts of molecules, to form water-soluble inclusion complexes. nih.gov

Given that benzoic acid is known to form stable inclusion complexes with β-cyclodextrin, it is highly probable that this compound could do the same, with the benzoic acid portion acting as the guest moiety within the CD cavity. mdpi.com Research in this area would aim to:

Enhance Aqueous Solubility: Poor water solubility is a common challenge in drug development, and CD complexation is a proven method to overcome it. nih.gov

Improve Stability: Encapsulation within the CD cavity can protect the guest molecule from degradation.

Modify Bioavailability: By improving solubility and dissolution rate, CD complexes can lead to enhanced absorption and bioavailability. Research on other piperidine derivatives has shown that complexation with β-cyclodextrin can improve pharmacological properties. researchgate.net

Besides cyclodextrins, other macrocyclic hosts like pillararenes are emerging as potential systems for creating host-guest complexes with therapeutic agents. nih.govaalto.fi The investigation of these supramolecular systems could lead to the development of novel formulations with superior performance characteristics.

Table 4: Comparison of Potential Host Molecules

| Host Molecule | Key Features | Potential Advantages for Formulation |

|---|---|---|

| β-Cyclodextrin | Toroidal shape with a hydrophobic cavity; biocompatible. nih.gov | Well-established for solubility and stability enhancement; proven complexation with benzoic acid. mdpi.com |

| Pillar[n]arenes | Pillar-shaped macrocycles with tunable cavity sizes. nih.gov | High affinity for specific guest molecules; potential for stimuli-responsive drug release. |

| Calixarenes | Cup-shaped macrocycles with functionalizable rims. | Versatile for binding a wide range of guest molecules. |

Q & A

Q. What are the established synthetic routes for 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution, where 4-hydroxybenzoic acid reacts with 2-(piperidin-1-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃ or NaH) under reflux in anhydrous dimethylformamide (DMF) or acetonitrile . Purification often involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization. The hydrochloride salt form (CAS: 84449-80-9) can be obtained by treating the free acid with HCl in ethanol .

Q. How can researchers characterize the purity and structural integrity of this compound?

- LC-MS : For qualitative analysis, LC-MS (e.g., C18 column, mobile phase: 0.1% formic acid in H₂O/acetonitrile) confirms molecular weight (expected [M+H]⁺: 278.15) .

- NMR : ¹H NMR (DMSO-d₆) should show signals for the benzoic acid proton (δ ~12.8 ppm, broad), piperidine protons (δ ~1.4–2.8 ppm), and the ethoxy linker (δ ~4.2–4.4 ppm) .

- HPLC : Purity ≥95% is validated using reverse-phase HPLC with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The free acid is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and aqueous basic solutions (pH >8). The hydrochloride salt enhances water solubility. Stability studies indicate decomposition <2% at 25°C over 6 months when stored in airtight containers at 2–8°C .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions. The piperidine and ethoxy groups may engage in hydrophobic interactions, while the carboxylate group participates in hydrogen bonding. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the compound’s geometry for docking .

Q. How does this compound modulate enzyme activity, and what experimental assays validate its inhibitory/activatory effects?

- Tyrosinase Inhibition : Competitive inhibition assays using L-DOPA as a substrate; IC₅₀ is determined via UV-Vis spectrophotometry (λ = 475 nm). Benzoic acid derivatives often compete with catechol substrates .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) tests MIC values against Gram-positive bacteria (e.g., S. aureus), leveraging structural similarities to piperidine-containing antibacterials .

Q. What are the challenges in analyzing metabolic byproducts of this compound in in vitro systems?

LC-MS/MS with stable isotope labeling (e.g., ¹³C-labeled benzoic acid) tracks metabolites. Potential phase I metabolites include hydroxylated piperidine or ethoxy chain oxidation products. Solid-phase extraction (SPE) and derivatization (e.g., BSTFA for GC-MS) enhance detection sensitivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.